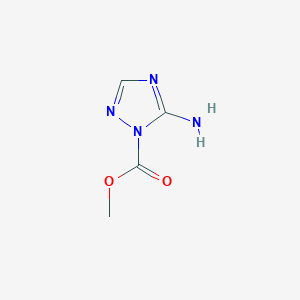
2-Isopropyl-4-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyrimidine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to ensure high yields and minimize unwanted by-products .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor is particularly advantageous for industrial applications due to its efficiency and ability to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-methoxypyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in biological processes. For example, they can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, making pyrimidine derivatives potential candidates for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group at the 6-position instead of a methoxy group.
2-Isopropyl-6-methylpyrimidin-4(3H)-one: Similar in structure but with a methyl group at the 6-position and a ketone group at the 4-position.
Uniqueness: 2-Isopropyl-4-methoxypyrimidine is unique due to the presence of both an isopropyl group and a methoxy group on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-5-4-7(10-8)11-3/h4-6H,1-3H3 |
InChI-Schlüssel |
LEBXSRJXGRZVLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
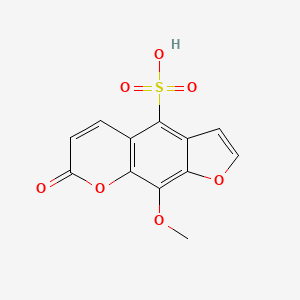
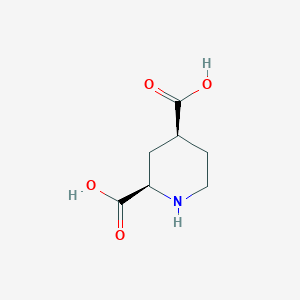

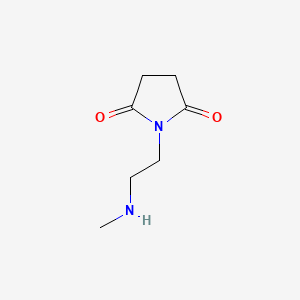
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
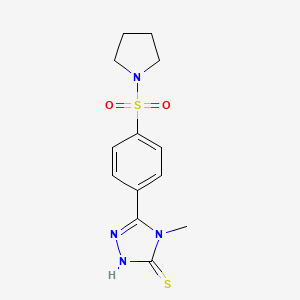
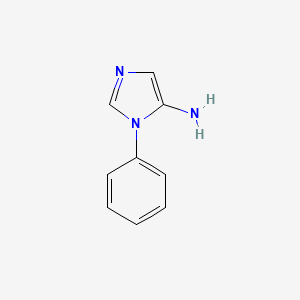
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
